1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride
Overview
Description
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H14ClFN. It is a derivative of propylamine, where the propylamine group is substituted with a 3-fluoro-4-methylphenyl group. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with propylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products
Oxidation: 1-(3-Fluoro-4-methylphenyl)-propyl nitroso or nitro compound.
Reduction: 1-(3-Fluoro-4-methylphenyl)-propane.
Substitution: 1-(3-Hydroxy-4-methylphenyl)-propylamine or 1-(3-Amino-4-methylphenyl)-propylamine.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and receptor binding assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)-cyclopropan-1-amine hydrochloride
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluorophenyl isocyanate
Uniqueness
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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